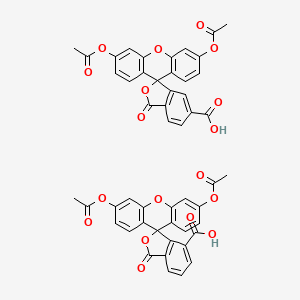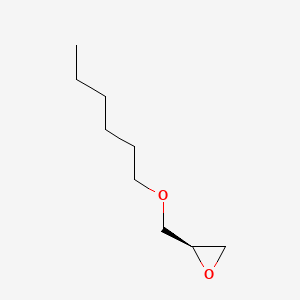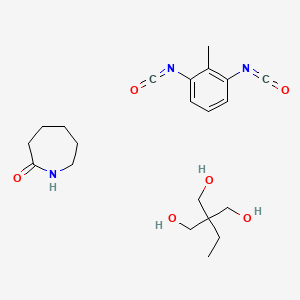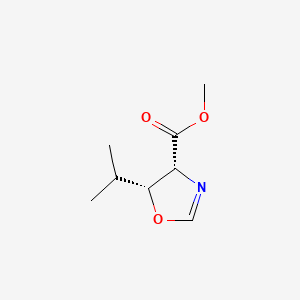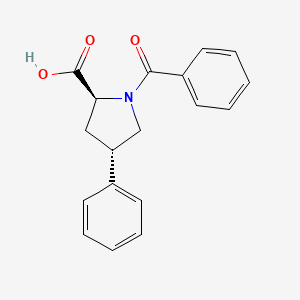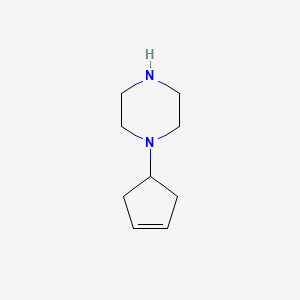
Piperazine,1-(3-cyclopenten-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) is an organic compound with the molecular formula C9H16N2 It features a piperazine ring substituted with a cyclopent-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) typically involves the reaction of cyclopent-3-en-1-ylamine with piperazine under controlled conditions. One common method is the reductive amination of cyclopent-3-en-1-one with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of catalytic hydrogenation and high-pressure reactors can also be employed to achieve higher yields and purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the CNS, affecting signal transduction and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopentyl)piperazine: Lacks the double bond present in Piperazine,1-(3-cyclopenten-1-yl)-(9CI), resulting in different chemical reactivity and biological activity.
1-(Cyclohexyl)piperazine: Contains a six-membered cyclohexyl ring instead of the five-membered cyclopentyl ring, leading to variations in steric and electronic properties.
1-(Phenyl)piperazine:
Uniqueness
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) is unique due to the presence of the cyclopent-3-en-1-yl group, which imparts distinct structural and electronic characteristics. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules .
Propiedades
Número CAS |
116163-29-2 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.241 |
Nombre IUPAC |
1-cyclopent-3-en-1-ylpiperazine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h1-2,9-10H,3-8H2 |
Clave InChI |
QOBDLINNQBRFDC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


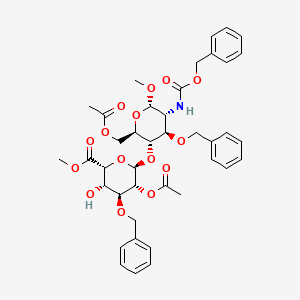
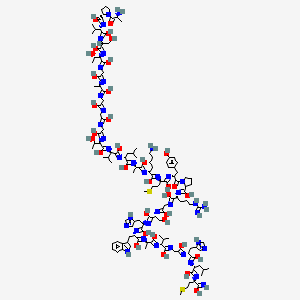
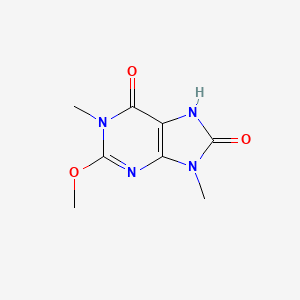
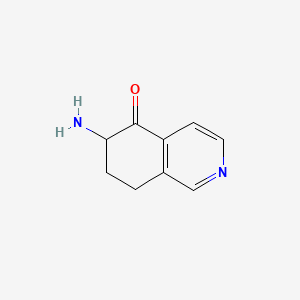
![1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B571250.png)
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxyethyl)amino]-2-oxoethyl]imino]-2-deoxy-, -gamma--lac](/img/new.no-structure.jpg)
